Scientific Field: Food Science and Biotechnology
Summary of Application: Glyceryl caprylate-caprate is used in the biosynthesis of glyceride glycoside, a nonionic surfactant, by amylosucrase, a powerful glycosyltransferase .
Methods of Application: Recombinant amylosucrases from Deinococcus geothermalis (DgAS) and Bifidobacterium thermophilum (BtAS) were used to synthesize biosurfactants from glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate . The transglycosylation reactions of DgAS were more effective than those of BtAS .
Results or Outcomes: The results of the transglycosylation reaction were consistent for both ASases, with glyceryl caprylate acceptor showing the highest concentration .
Scientific Field: Pharmaceutical Technology
Summary of Application: Glyceryl caprylate-caprate is used as a gastrointestinal permeation enhancer for the development of oral peptide pharmaceuticals .
Methods of Application: Sodium caprylate (C8) has been used as a gastrointestinal permeation enhancer for octreotide . The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using sodium caprate (C10) were discussed .
Results or Outcomes: The use of glyceryl caprylate-caprate as a permeation enhancer has led to the successful development of oral dosage forms of peptide pharmaceuticals .
Scientific Field: Cosmetic Science
Summary of Application: Glyceryl Caprylate/Caprate possesses properties that may enhance the penetration of other ingredients through the skin.
Methods of Application: Studies have investigated similar glycerol esters for this purpose, demonstrating their ability to loosen skin barrier structures and facilitate the delivery of topically applied drugs and cosmetics.
Results or Outcomes: The use of Glyceryl Caprylate/Caprate as a skin penetration enhancer has shown promising results in facilitating the delivery of topically applied drugs and cosmetics.
Summary of Application: Glyceryl caprylate-caprate is used in the development of oral peptide pharmaceuticals . It is used in the formulation of Capmul® MCM, which is composed of 41.9% Capmul® MCM, 23.3% PEG 400, 21.3% Tween® 80, 5% Captex® (glyceryl tricaprylate caprate), and 0.5% (5 mg) of fondaparinux .
Methods of Application: The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using C10 were discussed .
Scientific Field: Pharmaceutical and Cosmetic Science
Summary of Application: Glyceryl caprylate-caprate is efficient in the solubilization or dispersion of active substances and polar lipids .
Methods of Application: It is used as an emulsifier or co-emulsifier of choice in the preparation of stable, self-emulsifying lipid-based microemulsions .
Results or Outcomes: The use of Glyceryl Caprylate/Caprate as a solubilizer or dispersant has shown promising results in facilitating the delivery of active substances and polar lipids .
Glyceryl caprylate-caprate is a diester derived from glycerol and the medium-chain fatty acids caprylic acid (octanoic acid) and capric acid (decanoic acid). This compound is recognized for its emulsifying, skin-conditioning, and antimicrobial properties, making it a valuable ingredient in various cosmetic and personal care formulations. Glyceryl caprylate-caprate is classified as a non-ionic surfactant, which allows it to stabilize emulsions by reducing the interfacial tension between oil and water phases .
The primary reaction involved in the formation of glyceryl caprylate-caprate is esterification, where glycerol reacts with caprylic and capric acids. This process typically requires an acidic catalyst to facilitate the reaction. Under specific conditions, glyceryl caprylate-caprate can undergo hydrolysis, breaking down into glycerol and the respective fatty acids when exposed to strong acids or bases .
Glyceryl caprylate-caprate exhibits notable biological activities, particularly as a skin-conditioning agent. It acts as an emollient that enhances skin texture and moisture retention. Additionally, it has antimicrobial properties, making it effective in preserving cosmetic formulations by preventing microbial growth at concentrations of 0.5–1% .
In terms of pharmacological applications, glyceryl caprylate-caprate is utilized as a gastrointestinal permeation enhancer in oral peptide pharmaceuticals, improving the absorption of drugs.
The synthesis of glyceryl caprylate-caprate can be achieved through several methods:
Glyceryl caprylate-caprate is widely used in various industries due to its multifunctional properties:
Research indicates that glyceryl caprylate-caprate interacts with cellular membranes, enhancing permeability and potentially aiding in drug delivery systems. Its ability to disrupt lipid membranes at certain concentrations allows it to facilitate the absorption of hydrophilic compounds across biological barriers .
Glyceryl caprylate-caprate shares similarities with other glyceride compounds but has unique properties that distinguish it:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Glyceryl Caprylate | Monoester of glycerol | Stronger emulsifying properties |
Glyceryl Caprate | Monoester of glycerol | Higher viscosity compared to glyceryl caprylate |
Polyglyceryl-2 Caprate | Polymeric structure | Enhanced stability in formulations |
Sorbitan Monostearate | Ester of sorbitol | More hydrophilic, used primarily as an emulsifier |
Glyceryl caprylate-caprate's unique combination of medium-chain fatty acids contributes to its effectiveness as both an emollient and antimicrobial agent, setting it apart from other similar compounds .
Glyceryl caprylate-caprate represents a mixed ester compound derived from glycerol esterified with medium-chain fatty acids, primarily caprylic acid (C8:0) and capric acid (C10:0) [1]. The molecular structure consists of a glycerol backbone with three carbon atoms, each potentially bearing a hydroxyl group that can undergo esterification with fatty acids [2]. The molecular formula varies depending on the specific composition and degree of esterification, but is commonly represented as C21H39O6- for certain forms [1].
The compound exhibits significant structural diversity due to positional isomerism, which arises from the different possible arrangements of fatty acid chains on the glycerol backbone [3]. The glycerol molecule contains three hydroxyl groups at positions designated as sn-1, sn-2, and sn-3, where "sn" refers to stereospecific numbering [4]. This numbering system provides a standardized way to describe the position of fatty acids in the glycerol molecule, with sn-1 and sn-3 being the primary hydroxyl groups and sn-2 being the secondary hydroxyl group [5].
Several isomeric forms of glyceryl caprylate-caprate exist, including:
Glyceryl 1-caprylate-2,3-dicaprate (C31H58O6): Features caprylic acid at the sn-1 position and capric acid at both sn-2 and sn-3 positions [4].
Glyceryl 1-caprate-2,3-dicaprylate (C29H54O6): Contains capric acid at the sn-1 position and caprylic acid at both sn-2 and sn-3 positions [4].
Glyceryl 1,2-dicaprylate-3-caprate (C29H54O6): Presents caprylic acid at both sn-1 and sn-2 positions, with capric acid at the sn-3 position [4].
Glyceryl 1,3-dicaprate-2-caprylate (C31H58O6): Features capric acid at both sn-1 and sn-3 positions, with caprylic acid at the sn-2 position [4].
Additionally, partial esterification leads to mono- and diglycerides, such as:
Glyceryl 1-caprylate-2-caprate-3-OH (C21H40O5): A diglyceride with caprylic acid at sn-1, capric acid at sn-2, and a free hydroxyl group at sn-3 [4].
Glyceryl 1-caprate-2-caprylate-3-OH (C21H40O5): A diglyceride with capric acid at sn-1, caprylic acid at sn-2, and a free hydroxyl group at sn-3 [4].
The molecular weight of these structures ranges from approximately 372.55 g/mol for diglycerides to 526.79 g/mol for certain triglyceride configurations [4]. This structural diversity contributes to the compound's versatility in various applications and influences its physicochemical properties [5].
Glyceryl caprylate-caprate contains a specific profile of medium-chain fatty acids, predominantly caprylic acid (C8:0) and capric acid (C10:0) [1]. These fatty acids are derived from natural sources such as coconut oil and palm kernel oil through processes of hydrolysis, fractionation, and re-esterification [7]. The composition typically features caprylic acid in the range of 50-80% and capric acid in the range of 20-50%, with other fatty acids present in minor amounts (less than 2%) [4].
The following table presents the key characteristics of the fatty acids found in glyceryl caprylate-caprate:
Fatty Acid | Carbon Chain Length | Typical Composition (%) | Molecular Weight (g/mol) | Melting Point (°C) |
---|---|---|---|---|
Caprylic acid (C8:0) | 8 | 50-80% | 144.21 | 16.5 |
Capric acid (C10:0) | 10 | 20-50% | 172.26 | 31.6 |
Other fatty acids | Various | <2% | Varies | Varies |
The esterification patterns in glyceryl caprylate-caprate are complex and result in a mixture of mono-, di-, and triglycerides [8]. The distribution of these different esterification patterns significantly influences the compound's physical properties and functionality [9]. Commercial products typically contain predominantly triglycerides (75-95%), with smaller amounts of diglycerides (5-15%) and monoglycerides (0-10%) [4].
The esterification process involves the reaction between the hydroxyl groups of glycerol and the carboxyl groups of fatty acids [10]. This reaction can be catalyzed by acids, bases, or enzymes, with the latter providing greater control over regioselectivity [11]. The distribution of fatty acids across the three positions of the glycerol backbone is not random but follows patterns influenced by both thermodynamic and kinetic factors [12].
Research has shown that the sn-2 position often exhibits different esterification preferences compared to the sn-1 and sn-3 positions due to steric factors and the secondary nature of the hydroxyl group at this position [12]. Computational simulations have demonstrated that glyceryl caprylate exhibits the highest number of reactive conformations, followed by glyceryl caprate, suggesting preferential esterification patterns [12].
The esterification patterns can be summarized as follows:
Esterification Pattern | Description | Positional Isomers | Typical Content in Commercial Products (%) |
---|---|---|---|
Monoglycerides | Single fatty acid esterified to glycerol backbone | sn-1, sn-2, or sn-3 monoglycerides | 0-10% |
Diglycerides | Two fatty acids esterified to glycerol backbone | sn-1,2 or sn-1,3 or sn-2,3 diglycerides | 5-15% |
Triglycerides | Three fatty acids esterified to glycerol backbone | Complete esterification at all positions | 75-95% |
The specific distribution of these esterification patterns contributes to the compound's amphiphilic nature, allowing it to function effectively as an emulsifier and stabilizer in various formulations [9].
Glyceryl caprylate-caprate, like other triglycerides, exhibits polymorphism, which refers to the ability to exist in multiple crystalline forms with different molecular packing arrangements [13]. This polymorphism significantly influences the compound's physical properties, including melting point, solubility, and stability [14].
Three primary polymorphic forms have been identified in triglycerides: alpha (α), beta prime (β'), and beta (β) [15]. These forms differ in their subcell structures, which describe the cross-sectional packing of the aliphatic chains [15]. The crystallographic characteristics of these polymorphic forms are summarized in the following table:
Polymorphic Form | Chain Packing | Subcell Structure | Stability | Melting Point Range (°C) | Typical d-spacing (Å) |
---|---|---|---|---|---|
α (alpha) | Hexagonal | Vertical oscillating chains | Least stable | ~15-20 | 4.15 |
β' (beta prime) | Orthorhombic perpendicular | Tilted chains with adjacent zigzags in different planes | Intermediate stability | ~25-30 | 3.8, 4.2 |
β (beta) | Triclinic parallel | Tilted chains with all zigzags in same plane | Most stable | ~35-40 | 4.6 |
The polymorphic transformations in triglycerides follow a monotropic pathway, proceeding from the least stable α form to the most stable β form, often via the intermediate β' form [15]. Recent research has revealed that multiple β forms can exist, with four distinct β forms identified for various saturated monoacid triglycerides [13]. These forms differ slightly in their crystal packing and melting points, suggesting a more complex polymorphic landscape than previously understood [13].
X-ray diffraction studies have been instrumental in characterizing these polymorphic forms, revealing their distinct diffraction patterns and d-spacings [13]. The α form typically shows a single strong diffraction peak at approximately 4.15 Å, while the β' form exhibits two characteristic peaks at around 3.8 and 4.2 Å [15]. The β form is distinguished by a strong diffraction peak at approximately 4.6 Å [15].
Conformational analysis of glyceryl caprylate-caprate reveals important structural features that influence its crystallization behavior and physical properties [16]. The glycerol backbone typically adopts an extended conformation with a slight twist to minimize steric hindrance [4]. The fatty acid chains predominantly assume an all-trans zigzag conformation in the crystalline state, maximizing van der Waals interactions between adjacent chains [15].
The conformational characteristics of glyceryl caprylate-caprate can be summarized as follows:
Conformational Feature | Preferred Conformation | Torsion Angles | Energetic Considerations |
---|---|---|---|
Glycerol Backbone | Extended with slight twist | Variable depending on crystal packing | Minimizes steric hindrance |
Fatty Acid Chain | All-trans zigzag | Trans (180°) for backbone C-C bonds | Maximizes van der Waals interactions |
Ester Linkage | Planar with slight rotation | 0° or 180° for C-O-C=O | Optimizes hydrogen bonding |
Terminal Methyl Groups | Free rotation | Unrestricted | Reduces repulsive interactions |
Molecular dynamics simulations have provided insights into the conformational flexibility of glyceryl caprylate-caprate [12]. These studies have shown that the compound can adopt multiple conformations in solution, with the glycerol backbone exhibiting significant rotational freedom around its C-C bonds [12]. However, in the crystalline state, this flexibility is restricted by intermolecular interactions, leading to more defined conformational preferences [15].